molecular formula C15H10Cl2OS B2383157 S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate CAS No. 331461-52-0

S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate

Cat. No. B2383157
CAS RN: 331461-52-0
M. Wt: 309.2
InChI Key: GEGREPKCSGJLLC-KMKOMSMNSA-N
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Description

The compound seems to be a type of organochlorine compound, which typically consists of carbon, hydrogen, and chlorine atoms . Organochlorine compounds are often used in industry and agriculture, mainly as refrigerants, solvents, and pesticides . They are also involved in various chemical reactions due to their reactivity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving chlorophenyl groups . The exact method would depend on the specific structure and functional groups present in the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as FT-IR, NMR, and X-ray diffraction . These methods provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

Organochlorine compounds can participate in various chemical reactions. They can undergo substitution reactions, where one or more chlorine atoms are replaced by other groups . They can also participate in redox reactions, where they can act as either oxidizing or reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure . These properties can be predicted using computational methods or determined experimentally .

Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral properties. In a study by Chen et al., ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests that the compound could be explored further for antiviral drug development.

Material Science Research

Beyond medicinal chemistry, S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate has shown potential applications in material science research. Its ability to form specific interactions with other molecules makes it a candidate for the development of functional materials.

Single Crystal Formation

A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (a derivative of our compound) was synthesized via a one-pot sequential strategy under sonication. The crystal structure revealed hydrogen bonding between C–H···O and C–H···N, resulting in a layered crystal structure . This highlights the compound’s potential in crystal engineering and solid-state chemistry.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some organochlorine compounds are toxic and can have harmful effects on the environment and human health . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

The future research directions for a compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

S-(4-chlorophenyl) (Z)-3-(4-chlorophenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2OS/c16-12-4-1-11(2-5-12)3-10-15(18)19-14-8-6-13(17)7-9-14/h1-10H/b10-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGREPKCSGJLLC-KMKOMSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)SC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)SC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate

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